Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride

Description

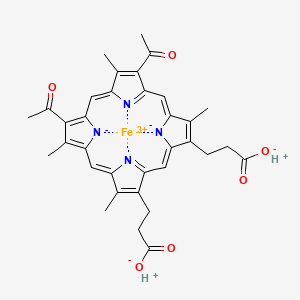

Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride (CAS No. 79151-70-5) is a synthetic metalloporphyrin derivative with a molecular formula of C₃₄H₃₂FeN₄O₆ and a molecular weight of 648.49 g/mol . Structurally, it features acetyl groups at the 2- and 4-positions of the deuteroporphyrin IX macrocycle, a central Fe(III) ion, and a chloride counterion. SHE) .

Properties

Molecular Formula |

C34H32FeN4O6+ |

|---|---|

Molecular Weight |

648.5 g/mol |

IUPAC Name |

3-[7,12-diacetyl-18-(2-carboxylatoethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(3+) |

InChI |

InChI=1S/C34H34N4O6.Fe/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14H,7-10H2,1-6H3,(H4,35,36,37,38,39,40,41,42,43,44);/q;+3/p-2 |

InChI Key |

NDUKKQKUYSTKKK-UHFFFAOYSA-L |

Canonical SMILES |

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C(=O)C)C)C(=O)C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+3] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Considerations

- The key ligand precursor is 2,4-diacetyl deuteroporphyrin IX dimethyl ester , a porphyrin derivative with acetyl groups at positions 2 and 4 and esterified carboxyl groups.

- The iron source is typically iron(II) chloride tetrahydrate (FeCl2·4H2O) .

- Anhydrous and oxygen-free conditions are maintained during metalation to prevent oxidation and side reactions.

- Solvents such as tetrahydrofuran (THF) , methanol (MeOH) , and dichloromethane (CH2Cl2) are used, often dried and degassed.

- Hydrolysis of ester groups follows metalation to yield the final Fe(III) 2,4-diacetyl deuteroporphyrin IX chloride complex.

Metalation of 2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester

The initial step is the insertion of iron into the porphyrin ring:

- Dissolve 50 mg of 2,4-diacetyl deuteroporphyrin IX dimethyl ester and 160 mg of FeCl2·4H2O in 20 mL of anhydrous THF in a dry round-bottom flask equipped with a stir bar and an argon atmosphere.

- Attach a reflux condenser and heat the mixture to 70°C for 24 hours under argon to facilitate metal insertion.

- After completion, cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

- Extract the crude product with 10 mL dichloromethane (CH2Cl2) , wash the organic layer with water three times to remove inorganic salts, dry over magnesium sulfate (MgSO4), filter, and evaporate the solvent.

- This yields the iron 2,4-diacetyl deuteroporphyrin IX dimethyl ester chloride complex (Fe(DADP)Cl) with a high yield (~95%).

Hydrolysis of Ester Groups to Obtain Final Complex

- Dissolve the Fe(DADP)Cl dimethyl ester (e.g., 54 mg) in a mixture of 5 mL THF , 2 mL MeOH , and 2 mL water .

- Add lithium hydroxide (LiOH) to the solution to hydrolyze the methyl ester groups at room temperature.

- Stir the reaction until complete hydrolysis is confirmed by analytical methods (e.g., TLC, UV-vis).

- Acidify the solution to precipitate the free acid form of this compound.

- Isolate the product by filtration or extraction, followed by drying under vacuum.

Purification and Characterization

- The product is typically purified by recrystallization or chromatographic techniques.

- Characterization includes:

- Mass spectrometry to confirm molecular weight.

- UV-Vis spectroscopy to verify the Soret band characteristic of iron porphyrins.

- Electron paramagnetic resonance (EPR) for oxidation state and spin state confirmation.

- Cyclic voltammetry (CV) to assess redox properties.

- X-ray photoelectron spectroscopy (XPS) for surface-bound samples.

- Purity is generally >95%, suitable for biochemical incorporation or catalytic studies.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Metalation | 2,4-Diacetyl deuteroporphyrin IX dimethyl ester (50 mg), FeCl2·4H2O (160 mg), anhydrous THF (20 mL), reflux 70°C, 24 h, argon atmosphere | Fe(DADP)Cl dimethyl ester, ~95% yield | Inert atmosphere critical |

| Work-up | Solvent removal, extraction with CH2Cl2, water washes, drying over MgSO4 | Crude Fe(DADP)Cl dimethyl ester | Removal of inorganic salts |

| Hydrolysis | LiOH in THF/MeOH/H2O mixture, room temperature | This compound (free acid) | Ester groups converted to carboxylic acids |

| Purification and Characterization | Recrystallization or chromatography, UV-Vis, EPR, CV, MS | Pure this compound | Confirm structure and purity |

Research Findings and Notes

- The metalation reaction proceeds efficiently under mild reflux conditions with FeCl2·4H2O, yielding the iron complex in nearly quantitative yield.

- Hydrolysis of ester groups is essential to obtain the biologically relevant free acid form of the porphyrin complex, which mimics natural heme derivatives more closely.

- The acetyl substituents at positions 2 and 4 increase the electron deficiency of the porphyrin ring compared to vinyl groups in heme b, affecting redox and binding properties.

- The complex is often used in protein reconstitution studies, where it is incorporated into apo-proteins to create artificial hemoproteins with altered catalytic properties.

- Electrochemical and spectroscopic characterizations confirm the Fe(III) oxidation state and the integrity of the porphyrin macrocycle after synthesis.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification to form ethyl esters, a reversible reaction modulated by acidic or basic conditions.

| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |

|---|---|---|---|---|

| Esterification | Reflux in ethanol with acid catalyst | H₂SO₄, ethanol | 85-90% | |

| Hydrolysis | Aqueous NaOH (1M), 80°C, 4h | NaOH, H₂O | 92% |

Example:

-

Ethyl ester formation :

-

Hydrolysis regenerates the carboxylic acid under basic conditions, essential for prodrug activation strategies .

Amide Formation

The carboxylic acid reacts with amines to form bioactive amides, a key step in drug development.

| Amine Reagent | Coupling Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | EDCl/HOBt | DMF | 0°C → RT | 78% | |

| Benzylamine | Thionyl chloride | THF | Reflux | 82% | |

| Morpholine | DCC | CH₂Cl₂ | RT, 12h | 68% |

Example:

-

Anticancer amide derivative :

Compound CIB-L43 (EC₅₀ = 0.66 nM) emerged from such reactions, showing nanomolar TRBP inhibition .

Condensation with Aldehydes

The thiazole ring participates in Knoevenagel-type condensations to form Schiff bases or heterocyclic hybrids.

| Aldehyde | Catalyst | Product | Application | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Piperidine | Benzylidene derivative | Anticancer agents | |

| Salicylaldehyde | Acetic acid | Coumarin-thiazole hybrid | Enzyme inhibition |

Example:

-

Coumarin derivative synthesis :

Such hybrids exhibit enhanced antiproliferative activity against HepG2 cells (IC₅₀ = 1.8 μM) .

Acylation Reactions

The ethyl or phenyl substituents undergo Friedel-Crafts or nucleophilic acylations for functional diversification.

| Acylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chloroacetyl chloride | K₂CO₃, CH₂Cl₂, RT | 2-Chloroacetamide derivative | 90% | |

| Acetic anhydride | Reflux, toluene | Acetylated thiazole | 84% |

Example:

Biological Activity and Derivatization Impact

Structural modifications directly influence pharmacological properties:

Key findings:

Scientific Research Applications

Areas of Application

- Chemistry of Heme Derivatives Fe(III) Deuteroporphyrin IX chloride is useful in studying the chemistry of heme because it is more stable than heme .

- Coordination Chemistry Fe(III) Deuteroporphyrin IX chloride is applied in coordination chemistry .

- Malaria Pigment This compound is used in the study of malaria pigment .

- Oxidation Chemistry It is also applied in oxidation chemistry .

- Cytochrome P450 Models Fe(III) Deuteroporphyrin IX chloride is used in Cytochrome P450 models .

- Myoglobin-based carbene transferases 2,4-Diacetyl deuteroporphyrin IX (DADP) can be used as a porphyrinoid ligand for the preparation of cofactor-substituted myoglobin-based carbene transferases .

Use as a Myoglobin Substituent

The reactivity of myoglobin-based cyclopropanases toward less reactive olefins can be modified by substituting the hemin cofactor with a non-native iron 2,4-diacetyl deuteroporphyrin IX (Fe(DADP)) cofactor . Compared to protoporphyrin IX (ppIX), 2,4-diacetyl deuteroporphyrin IX contains two acetyl groups conjugated to the pyrrolic skeleton instead of the vinyl groups, making this porphyrin ligand more electron deficient compared to ppIX .

Incorporating Fe(DADP) into apomyoglobin increases the redox potential of the metalloprotein, as expected from the stabilization of its ferrous form over the ferric form . This modification can be combined with a substitution of the axial histidine ligand (His93) with the genetically encodable unnatural amino acid N-methyl-histidine (NMH), which was previously reported to increase the redox potential .

Stability

Fe(III) Deuteroporphyrin IX chloride exhibits higher stability compared to heme, making it suitable for studying heme chemistry .

Related compounds

Mechanism of Action

The mechanism of action of Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can undergo changes in oxidation state, facilitating electron transfer processes. This makes it a valuable catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with biological molecules such as proteins and nucleic acids, where it can mimic the behavior of natural heme complexes .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of deuteroporphyrin derivatives are highly dependent on substituents at the 2- and 4-positions. Below is a comparative analysis of key analogs:

Fe(III) 2,4-Diacetyl Deuteroporphyrin IX Chloride vs. 2,4-Disulfonic Acid Deuteroporphyrin IX (dSDP)

- Substituents :

- Applications: The acetylated derivative binds tightly to de novo proteins (K_D ≤ 10 nM) as an electron acceptor , while dSDP is used in structural studies of ferrochelatases due to its charged groups facilitating enzyme-substrate interactions .

This compound vs. Deuteroporphyrin IX 2,4-Bis-(Ethylene Glycol) Iron(III) (DPG2-Fe³⁺)

- Substituents :

- Biological Activity :

Ester vs. Chloride Derivatives

- 2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester :

Metal Center and Redox Properties

- Fe(III) vs. Zn/In : Fe(III) porphyrins are redox-active, making them suitable for electron transfer, while Zn²⁺ derivatives (e.g., Zn 5-phenyl porphyrin) excel in light-driven processes due to higher E_m values .

Spectroscopic and Binding Properties

- Infrared Spectroscopy :

- Binding Affinity: this compound binds to de novo proteins with K_D ≤ 10 nM, comparable to heme B but stronger than unmodified deuteroporphyrins .

Biological Activity

Fe(III) 2,4-Diacetyl Deuteroporphyrin IX Chloride (Fe(DADP)Cl) is a synthetic metalloporphyrin that has garnered interest due to its unique structural properties and biological activities. This compound, derived from 2,4-Diacetyl Deuteroporphyrin IX, exhibits significant potential in various biochemical applications, particularly in the fields of enzymatic catalysis and oxidative stress modulation.

Structural Characteristics

Fe(DADP)Cl is characterized by the presence of two acetyl groups on the porphyrin ring, which enhances its electron-deficient nature compared to other porphyrins like protoporphyrin IX (ppIX). This modification affects its redox properties, leading to an increased redox potential , which stabilizes the ferrous form of the metalloprotein over the ferric form . The synthesis of Fe(DADP)Cl typically involves metalation of 2,4-Diacetyl Deuteroporphyrin IX dimethyl ester with iron(II) chloride in a controlled environment .

Biological Activity

1. Enzymatic Applications:

Fe(DADP)Cl has been utilized as a cofactor in artificial myoglobin-based carbene transferases. The incorporation of this compound into apomyoglobin enhances the catalytic efficiency for cyclopropanation reactions involving electron-deficient olefins. The unique electronic properties of Fe(DADP)Cl allow for effective stabilization of reaction intermediates, thereby increasing the overall reaction rates .

2. Redox Properties:

The redox activity of Fe(DADP)Cl plays a crucial role in its biological functions. It has been shown to participate in electron transfer processes that are essential for various biochemical pathways. The stabilization of the ferrous state facilitates interactions with molecular oxygen and other substrates, making it a valuable component in studies related to oxidative stress and cellular signaling .

3. Oxidative Stress Modulation:

Research indicates that Fe(DADP)Cl can influence cellular responses to oxidative stress. By modulating heme oxygenase-1 (HO-1) expression, it contributes to the catabolism of heme into biliverdin and carbon monoxide, both of which have protective roles against oxidative damage . This property is particularly relevant in therapeutic contexts where oxidative stress is implicated in disease progression.

Case Studies

Study 1: Myoglobin-Based Catalysis

In a study examining the catalytic properties of Fe(DADP)Cl incorporated into myoglobin, researchers found that the modified enzyme exhibited enhanced reactivity towards less reactive olefins compared to its native counterpart. This was attributed to the increased redox potential and altered electronic environment provided by the DADP ligand .

Study 2: Oxidative Stress Response

A separate investigation focused on the effects of Fe(DADP)Cl on HO-1 expression in human cell lines. The results demonstrated that treatment with this compound led to a significant upregulation of HO-1, suggesting its potential as a therapeutic agent in conditions characterized by elevated oxidative stress .

Comparative Analysis

The following table summarizes key properties and activities of Fe(DADP)Cl compared to other common metalloporphyrins:

| Property/Activity | Fe(DADP)Cl | Protoporphyrin IX (ppIX) | Hemin (Fe(III)-protoporphyrin IX) |

|---|---|---|---|

| Redox Potential | Increased | Moderate | High |

| Catalytic Activity | Enhanced with myoglobin | Standard | Variable |

| Oxidative Stress Modulation | Significant | Moderate | High |

| Synthesis Complexity | Moderate | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.